molecular formula C10H16N2O2 B12311779 N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide

N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide

Cat. No.: B12311779
M. Wt: 196.25 g/mol
InChI Key: RYJQAAGDSMFUGL-UHFFFAOYSA-N
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Description

N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.24624 g/mol . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The furan ring is substituted with a methyl group at the 5-position and a methylaminoethyl group at the 2-position, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide typically involves the reaction of 5-methylfurfural with an amine, followed by acylation. The general synthetic route can be summarized as follows:

    Formation of the Intermediate: 5-methylfurfural is reacted with an amine (e.g., ethylenediamine) under acidic or basic conditions to form the intermediate N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)amine.

    Acylation: The intermediate is then acylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide can be compared with other similar compounds, such as:

    N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.

These similar compounds may exhibit different chemical and biological properties due to variations in their functional groups.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

N-[2-[(5-methylfuran-2-yl)methylamino]ethyl]acetamide

InChI

InChI=1S/C10H16N2O2/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13/h3-4,11H,5-7H2,1-2H3,(H,12,13)

InChI Key

RYJQAAGDSMFUGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNCCNC(=O)C

Origin of Product

United States

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